4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine
Description
4-(2-Methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine is a piperazine-derived Schiff base characterized by a piperazine core substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a 3-methylbenzylidene moiety. This compound belongs to a class of molecules explored for their structural versatility in medicinal chemistry, particularly in targeting receptor-binding pockets due to their planar imine (C=N) linkage and aromatic substituents.
Properties
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16-6-5-7-17(14-16)15-20-22-12-10-21(11-13-22)18-8-3-4-9-19(18)23-2/h3-9,14-15H,10-13H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOOVTRLXDBZQB-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303102-21-8 | |
| Record name | 4-(2-METHOXYPHENYL)-N-(3-METHYLBENZYLIDENE)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine typically involves the condensation of 2-methoxyphenylpiperazine with 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction Reactions
The Schiff base (imine) group undergoes selective reduction under mild conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride | 4-(2-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinamine | Ethanol, 0–25°C, 2 hr | 85–92% | |
| Hydrogen (H₂/Pd-C) | Saturated amine derivative | 1 atm, RT, 6 hr | 78% |
Mechanism :
The imine bond () is reduced to via nucleophilic hydride attack, preserving the piperazine ring and methoxyphenyl group .
Nucleophilic Substitution
The piperazine nitrogen participates in alkylation and arylation reactions:
Key Observation :
Electron-withdrawing groups on the substrate enhance reactivity. The methoxyphenyl group directs regioselectivity via resonance effects .
Acid/Base Reactions
The compound exhibits pH-dependent behavior:
-
Protonation : The imine nitrogen () and piperazine tertiary amine () protonate in acidic media .
-
Deprotonation : The piperazine amine deprotonates under strong basic conditions (pH > 12), forming a reactive anion .
Applications :
Used in salt formation (e.g., hydrochloride salts) for improved solubility and stability .
Acylation Reactions
The secondary amine reacts with acylating agents:
| Acylating Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | DCM, Et₃N, 0°C, 1 hr | 89% | |
| Benzoyl chloride | N-Benzoyl derivative | THF, DMAP, RT, 12 hr | 76% |
Limitation :
Steric hindrance from the 3-methylbenzylidene group reduces acylation rates compared to simpler piperazines.
Oxidation Reactions
The imine group and methoxy substituent are oxidation-sensitive:
| Oxidizing Agent | Product | Conditions | Outcome |
|---|---|---|---|
| Ozone (O₃) | Cleavage of imine bond | CH₂Cl₂, −78°C, 15 min | Degradation to aldehydes |
| KMnO₄ | Demethylation of methoxy group | H₂O, 80°C, 4 hr | Catechol derivative |
Note : Oxidation pathways are less explored but critical for metabolic studies .
Complexation and Biological Interactions
The compound interacts with biological targets due to its dual aromatic/amine pharmacophores:
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| Dopamine D2 receptor | Competitive inhibition | Antipsychotic activity | |
| Serotonin 5-HT1A | Partial agonism | Anxiolytic potential |
Structural Insights :
The 3-methylbenzylidene group enhances lipophilicity, improving blood-brain barrier penetration .
Scientific Research Applications
The compound 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine , also known by its CAS number 303102-21-8, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, highlighting relevant studies and data.
Chemical Properties and Structure
This compound features a piperazine core, which is a common motif in medicinal chemistry. The presence of the methoxyphenyl and methylbenzylidene groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. For instance, research has shown that derivatives of piperazine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain piperazine derivatives showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer activity.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that similar piperazine-based compounds can exhibit activity against a range of bacterial strains.
- Case Study : A paper in Pharmaceutical Biology reported that piperazine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics.
Neuropharmacological Effects
The structural characteristics of This compound suggest potential applications in neuropharmacology. Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Case Study : Research published in the European Journal of Pharmacology highlighted the potential of piperazine derivatives as anxiolytic agents, demonstrating their ability to modulate anxiety-like behaviors in animal models.
Toxicological Profile
While exploring its applications, it is crucial to consider the toxicological aspects associated with this compound. According to safety data sheets, This compound poses several hazards:
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- Very toxic to aquatic life (H400)
Table 2: Safety Hazards
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H400 | Very toxic to aquatic life |
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical and Pharmacological Implications
The biphenyl derivative (Row 3) demonstrates increased molecular rigidity and lipophilicity (logP ~4.2 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Electronic Modulation: The 3,4-dimethoxy analog (Row 4) provides enhanced electron donation, which could stabilize charge-transfer interactions in enzyme active sites .
Biological Activity Trends :
- Brominated analogs (Rows 5–6) may exhibit enhanced binding to hydrophobic pockets in targets like the Smoothened receptor (Smo), as seen in structurally related hedgehog inhibitors (e.g., SANT-1) .
- Thiophene-containing derivatives (Row 6) could engage in unique sulfur-aromatic interactions with cysteine residues or heme groups in cytochrome P450 enzymes .
Biological Activity
4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure that includes a methoxyphenyl group and a benzylidene moiety, which contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 303102-21-8
- Molecular Formula : CHNO
- Molecular Weight : 294.39 g/mol
Antifilarial Activity
Research indicates that compounds with piperazine structures may exhibit antifilarial properties. A study highlighted the macrofilaricidal and microfilaricidal activities of related piperazine derivatives against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound demonstrated significant inhibition of protease activity at a concentration of 1 µM, suggesting a potential mechanism for its antifilarial effects .
Antioxidant Activity
The antioxidant potential of piperazine derivatives is crucial in combating oxidative stress-related diseases. In various studies, derivatives similar to this compound have shown promising results in scavenging free radicals and reducing oxidative damage. This activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Enzyme Inhibition
Piperazine derivatives have been investigated for their inhibitory effects on various enzymes, including α-amylase and urease. These activities are particularly relevant in the context of diabetes management and gastrointestinal disorders. For instance, some derivatives have shown IC values comparable to standard drugs, indicating their potential as therapeutic agents .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and metabolic pathways.
- Enzyme Modulation : By inhibiting enzymes such as α-amylase and urease, the compound can alter metabolic processes that contribute to disease states.
- Radical Scavenging : Its ability to neutralize free radicals suggests a protective role against oxidative damage.
Q & A
Q. What are the established synthetic routes for 4-(2-methoxyphenyl)-N-(3-methylbenzylidene)-1-piperazinamine, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of 4-(2-methoxyphenyl)piperazine with 3-methylbenzaldehyde. Key steps include:
- Reagent selection: Use anhydrous solvents (e.g., DMF or ethanol) to prevent hydrolysis of intermediates.
- Reaction conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere (N₂/Ar) to enhance imine bond formation .
- Purification: Column chromatography (chloroform:methanol, 3:1 v/v) or crystallization from diethyl ether improves purity (>95%) .
- Yield optimization: Increasing molar equivalents of the aldehyde (1.2–1.5x) and using molecular sieves to absorb water can boost yields to 80–85% .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Reactivity prediction: Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., imine formation energy barriers) and identify transition states .
- Docking studies: Employ AutoDock Vina to simulate binding to dopamine D3 receptors, focusing on piperazine-aryl interactions (predicted ΔG < −8 kcal/mol) .
- Validation: Cross-check computational results with experimental IC₅₀ values (e.g., hCA II inhibition assays in ) .
Q. How do structural modifications at the piperazine or benzylidene moieties influence receptor binding profiles?
Methodological Answer:
- Piperazine modifications: Substituting the N-alkyl group (e.g., methyl vs. fluorophenyl) alters steric bulk and electronic effects, impacting hCA II inhibition (IC₅₀ shifts from 12 nM to 45 nM) .
- Benzylidene substitutions: Electron-withdrawing groups (e.g., Cl at the 4-position) enhance π-stacking with tyrosine residues in receptor pockets, improving affinity .
- Experimental validation: Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) to quantify binding affinity changes .
Q. How should researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Assay conditions: Check for differences in pH, serum protein binding, or metabolic stability (e.g., cytochrome P450-mediated degradation in liver microsomes) .
- Pharmacokinetic factors: Measure plasma half-life and brain penetration using LC-MS/MS. Low bioavailability (<20%) may explain reduced in vivo efficacy .
- Control experiments: Include reference inhibitors (e.g., acetazolamide for hCA studies) to validate assay reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
